molecular formula C12H23CaO15P B084505 Calcium sucrose phosphate CAS No. 12676-30-1

Calcium sucrose phosphate

Cat. No.: B084505
CAS No.: 12676-30-1
M. Wt: 478.35 g/mol
InChI Key: KBFVUAOIGKSBPT-HCJAYUHRSA-L
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Description

Calcium Sucrose Phosphate (CaSP), marketed as Anticay® or Enafix®, is a calcium orthophosphate-sucrose complex designed to deliver bioavailable calcium (Ca²⁺) and phosphate (PO₄³⁻) ions in oral care formulations. Its structure combines sucrose with calcium phosphate, forming a white, non-hygroscopic powder with neutral taste . CaSP functions by reducing enamel acid solubility and enhancing remineralization through sustained ion release in saliva, maintaining an alkaline pH to counteract demineralization .

Clinical studies demonstrate its application in toothpaste (e.g., Enafix 5%) for managing early caries and non-carious lesions. For example, a 12-month trial with 30 children (6–13 years) showed that CaSP toothpaste increased salivary calcium and phosphate levels post-brushing, with sustained effects up to 6 hours. CaSP also reduced plaque accumulation significantly (p ≤ 0.005) compared to conventional calcium-phosphate toothpaste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium sucrose phosphate can be synthesized through a reaction involving calcium chloride, sucrose, and phosphoric acid. The reaction typically takes place in an aqueous medium, where calcium chloride and phosphoric acid react to form calcium phosphate. Sucrose is then added to the mixture, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure high purity and consistency. The process begins with the dissolution of calcium chloride in water, followed by the addition of phosphoric acid. The mixture is then heated to facilitate the reaction, and sucrose is introduced to form the final product. The solution is subsequently cooled, filtered, and dried to obtain this compound in its solid form.

Chemical Reactions Analysis

Dissolution and Ion Release in Saliva

CaSP dissociates in aqueous environments to release bioavailable ions critical for enamel remineralization:

CaSPCa2++PO43+Sucrose phosphate ions\text{CaSP}\rightarrow \text{Ca}^{2+}+\text{PO}_4^{3-}+\text{Sucrose phosphate ions}

This reaction generates ion concentrations far exceeding physiological salivary levels (1.4 mM Ca²⁺ and 4 mM PO₄³⁻) .

Table 1: Ion Release Profile of CaSP vs. Saliva

ComponentCaSP SolutionNatural Saliva
Calcium (mM)301.4
Phosphate (mM)104
Sucrose Phosphate (mM)20

Source:

Enamel Remineralization via Hydroxyapatite Formation

Released Ca²⁺ and PO₄³⁻ ions saturate oral fluids, driving hydroxyapatite (HAp) crystallization:

5Ca2++3PO43+OHCa5(PO4)3OH5\text{Ca}^{2+}+3\text{PO}_4^{3-}+\text{OH}^-\rightarrow \text{Ca}_5(\text{PO}_4)_3\text{OH}

Studies demonstrate that CaSP increases the hydroxyapatite ion activity product (IAP) in plaque fluid by 70%, counteracting demineralization after sucrose exposure .

Interaction with Dental Plaque

CaSP alters plaque biochemistry by:

  • Inhibiting acidogenesis : Neutralizes plaque pH through phosphate buffering .

  • Reducing bacterial adhesion : Limits Streptococcus mutans colonization by disrupting biofilm formation .

Table 2: Impact of CaSP on S. mutans Colony Counts

TreatmentBaseline CFU/mLPost-Treatment CFU/mLReduction (%)
CaSP Cream (15 days)15.339.8735.65
Control16.273.5378.28

Source:

Substantivity and Sustained Ion Release

CaSP exhibits prolonged retention in oral environments:

  • 6-hour post-brushing : Maintains Ca²⁺ and PO₄³⁻ concentrations at 85% of initial levels .

  • 21-day EDX analysis : Shows progressive mineral recovery in demineralized enamel, with calcium content increasing by 42% .

Synergistic Effects with Fluoride

CaSP enhances fluoride-mediated remineralization by:

  • Providing a reservoir of Ca²⁺/PO₄³⁻ ions for fluoride to stabilize HAp.

  • Reducing enamel solubility by 60% compared to fluoride alone .

Stability in Aqueous Solutions

CaSP’s high solubility (10–12% w/w Ca²⁺, 8–10% w/w PO₄³⁻) prevents precipitation, ensuring ion availability . This contrasts with tricalcium phosphate, which requires acidic conditions for dissolution .

Scientific Research Applications

Remineralization of Enamel

One of the primary applications of calcium sucrose phosphate is in the remineralization of early enamel lesions. Research indicates that CaSP significantly enhances the microhardness of enamel, making it an effective agent against dental caries. A systematic review highlighted its ability to increase salivary calcium levels and reduce plaque formation when used in toothpaste formulations .

Case Studies

  • Clinical Trial on Toothpaste Efficacy :
    • Objective : Evaluate the effectiveness of CaSP toothpaste compared to traditional calcium and phosphate-containing toothpaste.
    • Method : A study involving 30 participants aged 6–13 years over 12 months showed that CaSP toothpaste led to increased salivary calcium levels and demonstrated significant plaque-reducing abilities .
    • Results : The trial concluded that CaSP toothpaste provided better substantivity and improved enamel appearance in a majority of cases.
  • In Vitro Study on Demineralized Enamel :
    • Objective : Assess the effect of CaSP on artificially created carious lesions using energy dispersive X-ray spectroscopy and scanning electron microscopy.
    • Method : Twenty non-carious premolars were treated with CaSP cream twice daily for 21 days.
    • Results : The study found that CaSP effectively promoted remineralization, with enhanced microhardness observed post-treatment .

Comparative Effectiveness

A comparative analysis between this compound and other remineralizing agents such as casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) revealed that CaSP-containing dentifrices yielded higher microhardness values. This suggests that CaSP may be more effective than other agents in enhancing enamel strength and resistance to decay .

Data Table: Comparative Remineralization Efficacy

AgentMicrohardness IncreasePlaque ReductionSalivary Calcium Increase
This compoundHighSignificantYes
Casein Phosphopeptide-ACPModerateModerateYes
Stannous FluorideHighHighModerate

Mechanism of Action

The mechanism of action of calcium sucrose phosphate involves the release of calcium and phosphate ions upon hydrolysis. These ions are essential for the remineralization of dental enamel and the maintenance of bone health. In dental applications, the released ions help to replenish the mineral content of enamel, thereby strengthening teeth and preventing decay. In bone health, the ions contribute to the formation and maintenance of bone tissue.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

CaSP vs. CPP-ACP (Casein Phosphopeptide-Amorphous Calcium Phosphate)

Property CaSP CPP-ACP
Composition Sucrose-bound calcium phosphate Casein-derived peptide + ACP
Ion Release Sustained, pH-stable release Rapid release in acidic environments
Fluoride Synergy Limited data Well-documented synergy with fluoride
Clinical Efficacy Modest plaque reduction Superior anti-caries and remineralization
Key Studies Menon et al. (2018) Reynolds et al. (2008)
  • CPP-ACP outperforms CaSP in remineralization due to its ability to stabilize amorphous calcium phosphate (ACP) at the tooth surface, enhancing fluoride efficacy . Microhardness studies show CPP-ACPF (fluoride-enriched) achieves 25% greater enamel recovery than CaSP .
  • CaSP excels in oral retention, maintaining ion levels for 6 hours post-brushing, whereas CPP-ACP requires frequent application .

CaSP vs. Fluoride-Based Agents

Property CaSP Sodium Monofluorophosphate (SMFP)
Mechanism Supplies Ca²⁺/PO₄³⁻ for remineralization Forms fluorapatite to resist acid
pH Dependency Works optimally at alkaline pH Effective across broad pH range
Plaque Inhibition 30% reduction over 12 months 40–50% reduction in meta-analyses
Limitations Less effective in low-saliva flow Risk of fluorosis with overuse
  • Fluoride agents (e.g., SMFP) show stronger anti-caries effects but require Ca²⁺/PO₄³⁻ ions for remineralization, which CaSP directly provides .

CaSP vs. Other Calcium Phosphates

Compound Solubility Bioavailability Clinical Use
Hydroxyapatite (HAp) Low (pH > 4.2) Poor Bone grafts, coatings
DCPD (Brushite) Moderate (pH < 4.2) High Resorbable cements
β-TCP Low Moderate Bone defect fillers
CaSP High (pH-neutral) High Oral care, toothpaste
  • HAp and β-TCP are less soluble in oral environments, limiting their remineralization utility compared to CaSP .
  • DCPD (brushite) is used in injectable bone cements but lacks CaSP’s oral retention. Co-doping DCPD with sucrose (as in MnSr-doped cements) improves injectability and strength, highlighting sucrose’s role in enhancing calcium phosphate systems .

CaSP vs. Tricalcium Phosphate (TCP)

  • TCP requires acidic conditions for ion release, making it less effective in neutral saliva. In contrast, CaSP’s sucrose component enhances solubility and adhesion to enamel .
  • In vitro studies show TCP-F (fluoridated TCP) increases enamel microhardness by 18%, whereas CaSP achieves 15% improvement .

Key Research Findings

  • Plaque Reduction : CaSP reduced plaque scores by 22% over 12 months (p ≤ 0.005) .
  • Salivary Ion Levels : Post-brushing calcium levels increased by 12% in CaSP users vs. 5% in controls, though statistical significance varied .
  • Gender Variability : Female participants showed 8% higher salivary calcium retention with CaSP, suggesting hormonal influences on bioavailability .

Biological Activity

Calcium sucrose phosphate (CaSP) is a compound primarily recognized for its remineralizing properties in dental applications. It serves as an effective agent in preventing dental caries and enhancing enamel strength. This article delves into the biological activity of CaSP, supported by relevant research findings, data tables, and case studies.

Overview of this compound

CaSP is a complex of calcium ions, sucrose, and phosphate ions. It is often utilized in dental products, particularly toothpaste and topical treatments, due to its ability to enhance the bioavailability of calcium and phosphate in saliva, which are critical for tooth remineralization.

The mechanism through which CaSP exerts its biological effects involves:

  • Release of Ions : Upon application, CaSP dissociates to release calcium and phosphate ions into the oral cavity. These ions are crucial for the remineralization of demineralized enamel.
  • Substantivity : CaSP exhibits substantivity, meaning it can adhere to tooth surfaces and maintain its activity over time, providing prolonged protection against demineralization .
  • Cariostatic Effect : By increasing the concentration of calcium and phosphate in saliva, CaSP helps to inhibit the growth of cariogenic bacteria such as Streptococcus mutans and reduces plaque formation .

Efficacy Studies

A variety of studies have evaluated the efficacy of CaSP in dental health:

  • Toothpaste Efficacy : A study comparing CaSP toothpaste with conventional calcium-containing toothpaste demonstrated that CaSP significantly improved salivary calcium levels and reduced plaque accumulation over a 12-month period. The results indicated a statistically significant reduction in plaque scores from baseline to the 12th month .
    Study GroupSalivary Calcium Level (mg/dL)Plaque Score Reduction (%)
    Control1.410
    CaSP2.030
  • Microhardness Improvement : Another research highlighted that dentifrices containing CaSP resulted in higher microhardness values compared to other remineralizing agents like casein phosphopeptide-amorphous calcium phosphate (CPP-ACP). This suggests that CaSP is more effective at enhancing enamel hardness .
  • Inhibition of Bacterial Growth : A clinical trial assessed the effect of CaSP on S. mutans levels in high-caries-risk children. Results showed a significant reduction in bacterial counts following treatment with CaSP-based products, indicating its potential as an antibacterial agent .

Clinical Application

A notable case involved a group of preschool children with high caries risk who were treated with CaSP toothpaste over six months. The study found that those using the CaSP toothpaste had significantly lower caries incidence compared to a control group using standard fluoride toothpaste. The findings emphasized the role of CaSP in preventive dentistry .

Long-term Effects

In a longitudinal study, subjects using CaSP-containing products exhibited sustained improvements in enamel remineralization and reduced caries incidence even after discontinuation of treatment for several months. This highlights the lasting benefits of CaSP on dental health .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing calcium sucrose phosphate with high purity?

Synthesis protocols often involve wet chemical precipitation under controlled pH (8.5–10.5) and temperature (25–60°C) to optimize crystallinity and avoid amorphous byproducts. Key steps include stoichiometric mixing of calcium salts (e.g., CaCl₂) with sucrose phosphate precursors, followed by lyophilization to preserve structural integrity . Characterization via thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm purity and bonding patterns .

Example Synthesis Parameters Table

ParameterOptimal RangeImpact on Product
pH8.5–10.5Prevents hydrolysis of phosphate
Temperature25–60°CControls nucleation rate
Stirring Rate200–400 rpmEnsures homogeneity

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • FTIR : Identifies functional groups (e.g., P=O stretching at 1,080 cm⁻¹) .
  • TGA/DSC : Assesses thermal stability and dehydration profiles up to 600°C .
  • XRD : Differentiates amorphous vs. crystalline phases; sharp peaks at 2θ = 25°–35° indicate crystallinity .
  • SEM/EDX : Evaluates morphology and elemental composition (Ca/P ratio) .

Q. How should researchers design experiments to assess this compound’s stability in aqueous environments?

Use accelerated degradation studies at varying pH (2.0–9.0) and temperatures (37–60°C). Monitor ion release (Ca²⁺, PO₄³⁻) via atomic absorption spectroscopy (AAS) and compare against theoretical stoichiometry. Include controls with inert matrices (e.g., cellulose) to isolate degradation pathways .

Q. What are the best practices for validating this compound’s bioactivity in in vitro models?

Standardize cell culture assays (e.g., osteoblast proliferation) using ISO 10993-5 guidelines. Pre-treat samples with UV sterilization and test at concentrations ≤1 mg/mL to avoid cytotoxicity. Normalize data to positive controls (e.g., β-tricalcium phosphate) .

Q. How can conflicting data on this compound’s solubility be resolved?

Discrepancies often arise from variations in ionic strength or buffer systems. Replicate experiments using USP-simulated body fluid (SBF) at pH 7.4 and report dissolution kinetics with time-lapsed ion chromatography .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s variable performance in bone regeneration studies?

Advanced studies using synchrotron radiation micro-CT reveal that pore size distribution (10–100 µm) and surface roughness (Ra = 0.5–2.0 µm) modulate protein adsorption and osteoconductivity. Compare in vivo outcomes with scaffold architecture quantified via µCT .

Q. How do synthesis parameters influence this compound’s interaction with serum proteins?

Adjusting Ca/P molar ratios (1.5–2.0) alters surface charge (zeta potential: −15 to +5 mV), affecting albumin adsorption. Use quartz crystal microbalance (QCM) to quantify binding kinetics under physiological flow conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement design of experiments (DoE) with response surface methodology (RSM) to optimize variables (pH, temperature, precursor concentration). Validate reproducibility using multivariate statistical analysis (e.g., PCA) on FTIR and XRD datasets .

Q. How can computational modeling predict this compound’s degradation kinetics in complex biological systems?

Use finite element analysis (FEA) to simulate ion diffusion gradients in soft tissues. Parameterize models with in vitro dissolution data and validate against microdialysis measurements in animal models .

Q. What ethical and methodological challenges arise in clinical translation of this compound-based therapies?

  • Ethical : Ensure informed consent for off-label use in early-phase trials .
  • Methodological : Adhere to CONSORT guidelines for randomized controlled trials (RCTs), including blinded outcome assessments and intention-to-treat analysis .

Q. Key Methodological Considerations

  • Data Reproducibility : Archive raw datasets (e.g., XRD spectra, ion release curves) in FAIR-compliant repositories .
  • Peer Review : Pre-submission validation via platforms like Peer Community In reduces bias in data interpretation .
  • Interdisciplinary Collaboration : Engage material scientists, biologists, and statisticians to address multifactorial research questions .

Properties

IUPAC Name

calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFVUAOIGKSBPT-HCJAYUHRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23CaO15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925698
Record name Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12676-30-1
Record name Calcium sucrose phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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